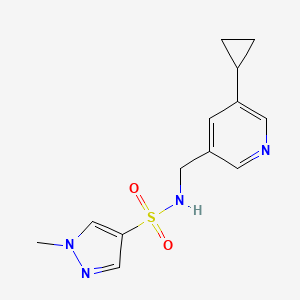

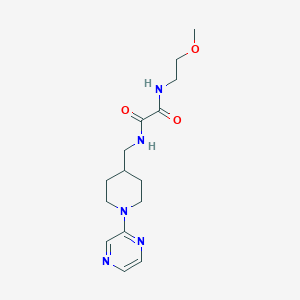

![molecular formula C18H22N8 B2992773 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine CAS No. 2201505-48-6](/img/structure/B2992773.png)

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

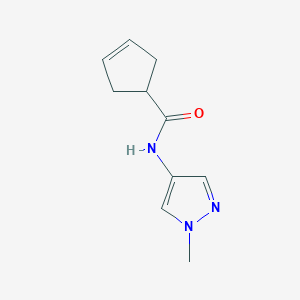

The compound “N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It is proposed as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a well-studied scaffold for bromodomain inhibitors . The binding modes of these inhibitors are characterized by determining the crystal structures of BD1 in complex with selected inhibitors .Chemical Reactions Analysis

The compound is a bromodomain inhibitor, and it interacts with the Kac peptide binding pocket . Disruption of waters (W1 and W4), which are involved in shaping the Kac peptide binding pocket, is likely unfavorable .Applications De Recherche Scientifique

Anticancer Activity

Triazolopyridazine derivatives have been studied for their potential as anticancer agents . They can interact with various cellular targets and disrupt cancer cell proliferation. For instance, compounds similar to the one mentioned have shown cytotoxic activities against breast cancer cell lines .

Antimicrobial Properties

The structural features of triazolopyridazines allow them to act as antimicrobial agents . They can inhibit the growth of bacteria and other microorganisms, which is crucial in the development of new antibiotics to combat resistant strains .

Analgesic and Anti-inflammatory Uses

These compounds have also been explored for their analgesic and anti-inflammatory properties. They can modulate inflammatory pathways and provide relief from pain, which is beneficial for conditions like arthritis .

Antioxidant Effects

The antioxidant capacity of triazolopyridazines helps in protecting cells from oxidative stress, which is a factor in many diseases, including neurodegenerative disorders .

Antiviral Applications

Research has indicated that triazolopyridazine derivatives can exhibit antiviral activities . They can interfere with viral replication, making them candidates for the treatment of viral infections .

Enzyme Inhibition

These molecules can function as enzyme inhibitors , targeting enzymes like carbonic anhydrase, cholinesterase, and others. This property is significant for the treatment of various conditions, including glaucoma and Alzheimer’s disease .

Antitubercular Potential

Given the ongoing challenge of tuberculosis, triazolopyridazines have been investigated for their antitubercular properties . They can inhibit the bacteria that cause tuberculosis, which is vital for developing new treatments .

Drug Design and Development

The compound’s structure is advantageous for drug design and development . Its ability to form specific interactions with target receptors makes it a valuable scaffold for creating new pharmaceuticals .

Orientations Futures

The compound is a promising starting molecule for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted . Further studies could focus on improving the potency to sub-micromolar levels, achieving excellent in vitro metabolic stability, and exquisite selectivity with respect to other heme-containing enzymes .

Propriétés

IUPAC Name |

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N8/c1-12-19-9-8-15(20-12)24(2)14-10-25(11-14)17-7-6-16-21-22-18(26(16)23-17)13-4-3-5-13/h6-9,13-14H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNBQCPAJMCDKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

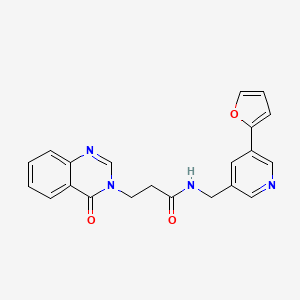

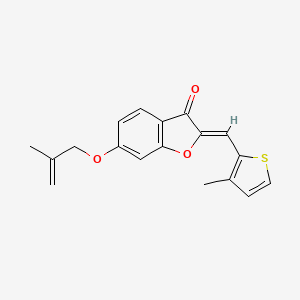

![2-(2,4-dichlorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2992696.png)

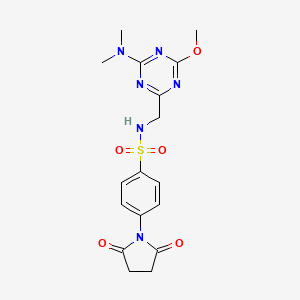

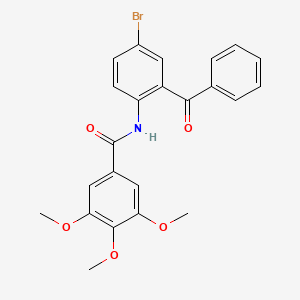

![1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2992697.png)

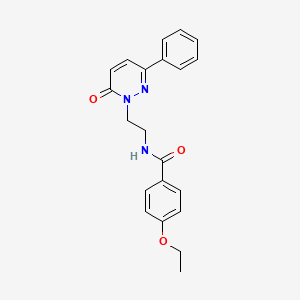

![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2992699.png)

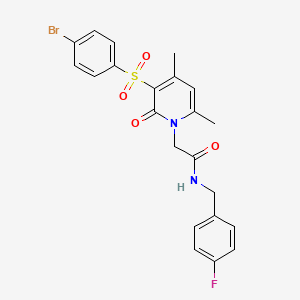

![(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2992709.png)

![Tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate](/img/structure/B2992710.png)